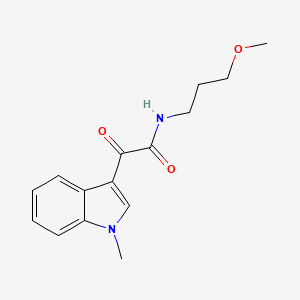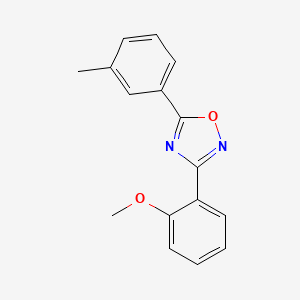
N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. MPAA is a derivative of indole-2-carboxylic acid and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-tumor properties. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the activity of certain enzymes, including COX-2 and PLA2.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potential applications in medicine and agriculture. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of anti-cancer drugs. This compound has also been studied for its potential use as a plant growth regulator. One limitation of using this compound in lab experiments is its limited availability. This compound is a synthetic compound that requires specific expertise and equipment for its synthesis.
Future Directions
There are several future directions for the study of N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide. One direction is the further investigation of its potential applications in medicine and agriculture. This compound has shown promising results in the inhibition of cancer cell growth and the regulation of plant growth. Further studies are needed to determine the safety and efficacy of this compound in these applications. Another direction is the investigation of the mechanism of action of this compound. The exact mechanism of action of this compound is not fully understood, and further studies are needed to determine its molecular targets. Additionally, the synthesis of this compound can be optimized to improve its yield and reduce its cost.
Synthesis Methods
N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been synthesized using different methods, including the reaction of indole-2-carboxylic acid with 3-methoxypropylamine and ethyl chloroformate. The reaction yields this compound, which can be purified using different techniques, including column chromatography. Other methods of synthesizing this compound include the reaction of indole-2-carboxylic acid with 3-methoxypropylamine and N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. This compound has also been studied for its potential use as an anti-cancer drug. In agriculture, this compound has been studied for its potential use as a plant growth regulator.
properties
IUPAC Name |
N-(3-methoxypropyl)-2-(1-methylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-17-10-12(11-6-3-4-7-13(11)17)14(18)15(19)16-8-5-9-20-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQACDOQLIMHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)
![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)
![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)